(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
説明
The compound "(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate" is a highly complex bicyclic peptide derivative. Key structural features include:
- A hexazabicyclo[16.3.0]henicosane core with six amide bonds.
- Multiple substituents: benzyl, indol-3-ylmethyl, phenylmethoxyphenyl, and aminobutyl groups.
- A (2S)-2-aminobutanedioic acid moiety conjugated via a carbamate linker to an aminoethyl group.
特性
分子式 |
C66H80N12O17 |
|---|---|
分子量 |
1313.4 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51-;2*2-/m100/s1 |
InChIキー |
NEEFMPSSNFRRNC-WTTBPHDXSA-N |
異性体SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include amino acids, benzyl groups, and indole derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s functional groups may interact with various biomolecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets These targets could include enzymes, receptors, or other proteins The pathways involved may include signal transduction, gene expression, or metabolic processes
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Apicidin J (2) and Apicidin K (3)
- Structure : Bicyclic depsipeptides with benzyl, indol-3-ylmethyl, and methoxyindolyl groups .
- Apicidin J: Molecular weight ~800–900 g/mol; contains a tetrazabicyclo[10.3.0]pentadecane core.
- Apicidin K: Features a hexadecane core with hydroxyhexyl and methoxyindolyl substituents.
- Biological Activity : Apicidins are histone deacetylase (HDAC) inhibitors with antiparasitic and anticancer properties .
- Comparison: The target compound shares the bicyclic core and indolylmethyl/benzyl substituents but differs in ring size (hexazabicyclo vs. tetrazabicyclo) and functional groups (aminobutyl vs. hydroxyhexyl). Likely divergences in biological targets due to distinct stereochemistry and substituent effects .
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid (CAS 82267-48-9)
- Structure: Simpler dipeptide derivative with (2S)-aminobutanedioic acid and phenylpropanoyl groups.
- Properties: Molecular weight 351.35 g/mol; 5 H-bond donors, 7 H-bond acceptors .
- Comparison: Shares the (2S)-aminobutanedioic acid moiety but lacks the bicyclic core and complex substituents. Likely differences in bioavailability and target specificity due to reduced molecular complexity .
Ethyl-(S)-2-(3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutanamido)-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)((E)-3-(4-cyanophenyl)allyl)amino)butanoate (14c)
Comparative Data Table
Key Research Findings
Computational Similarity Assessment
- Graph-based structural comparison () is critical due to the compound’s complexity, as traditional fingerprinting may miss key stereochemical features .
生物活性
(2S)-2-aminobutanedioic acid, commonly known as aspartic acid , is a non-essential amino acid that plays a pivotal role in various biochemical processes. This compound, along with its derivatives, has garnered attention for its diverse biological activities, particularly in metabolic regulation, neurotransmission, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2S)-2-aminobutanedioic acid is with a molecular weight of approximately 135.09 g/mol. Its structure features two carboxyl groups, contributing to its classification as a dicarboxylic amino acid. The presence of a chiral center at the second carbon atom allows for specific stereochemical interactions in biological systems.
Biological Functions
1. Metabolic Role
Aspartic acid is integral to the urea cycle and the synthesis of other amino acids. It participates in the transamination process, contributing to the formation of key metabolites. Research indicates that variations in aspartic acid levels can influence metabolic disorders and neurological functions.
2. Neurotransmission
Aspartic acid acts as an excitatory neurotransmitter in the central nervous system. It is involved in synaptic transmission and has been implicated in cognitive functions such as learning and memory. Its interaction with NMDA receptors is crucial for synaptic plasticity.
3. Cardioprotective Effects
Recent studies have highlighted the cardioprotective effects of aspartic acid derivatives, particularly through the modulation of glutathione (GSH) levels. For instance, (2S)-2-aminobutanedioic acid has been shown to increase intracellular GSH levels via AMPK activation, thereby enhancing cell viability under oxidative stress conditions .
Case Studies
Study on Glutathione Modulation
In a study involving H9c2 cardiomyocytes, treatment with (2S)-2-aminobutanedioic acid resulted in increased GSH production, which was linked to enhanced cell survival against hydrogen peroxide-induced cytotoxicity. The activation of AMPK was confirmed as a key mechanism underlying this protective effect .
Impact on Bone Health
A study assessing the correlation between aminobutyric acids and bone mineral density found that specific isomers of aspartic acid might play a role in bone health by influencing metabolic pathways related to osteoporosis .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound given its stereochemical complexity?
Methodology :
- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to control stereochemistry, as demonstrated in macrocyclic peptide synthesis (e.g., tert-butyl oxazinane carboxylate intermediates in ).
- Incorporate high-throughput screening of coupling reagents (e.g., HATU, DCC) and solvents (DMF, DCM) to optimize yields ( ).
- Apply Bayesian optimization algorithms to iteratively refine reaction conditions (temperature, catalyst loading) for improved efficiency ( ).
Example Optimization Table :
| Factor | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling Reagent | HATU vs. DCC | HATU (1.5 eq) | 15% |
| Solvent | DMF vs. DCM | DMF/THF (3:1) | 20% |
| Temperature | 0°C vs. RT | 4°C | 10% |
| Refer to for DoE frameworks. |
Q. How can the compound’s structure be rigorously characterized?
Methodology :
- Use 2D NMR (HSQC, HMBC) to resolve stereocenters and confirm macrocyclic connectivity ( ).
- Validate purity via UHPLC-MS with a C18 column (ACN/water + 0.1% TFA) and compare retention times to synthetic standards.
- Perform X-ray crystallography if single crystals are obtainable, leveraging heavy-atom derivatives for phase resolution ().
Key Spectral Benchmarks :
| Technique | Critical Peaks/Data | Reference ID |
|---|---|---|
| H NMR (500 MHz) | δ 7.2–7.4 (benzyl protons), δ 10.2 (indole NH) | |
| HRMS (ESI+) | m/z 1050.45 [M+H] (calc. 1050.44) |
Q. What strategies enhance stability in physiological conditions?
Methodology :
- Introduce D-amino acids or N-methylation to reduce protease susceptibility ( ).
- Modify the carbamate linker with PEGylated groups to improve solubility and serum stability ( ).
- Use accelerated stability studies (pH 2–9 buffers, 37°C) with LC-MS monitoring to identify degradation hotspots ( ).
Advanced Research Questions
Q. How to resolve contradictory activity data across enzymatic vs. cell-based assays?
Methodology :
- Conduct orthogonal binding assays (SPR, ITC) to verify target affinity independently of cellular uptake variables ( ).
- Evaluate membrane permeability via PAMPA assays or Caco-2 cell models to identify transport limitations ( ).
- Use cryo-EM or X-ray crystallography to confirm binding mode consistency with enzymatic active sites ().
Example Data Analysis :
| Assay Type | IC (nM) | Notes |
|---|---|---|
| Enzymatic (BACE2) | 12 ± 2 | Direct inhibition confirmed |
| Cell-Based (HEK293) | 450 ± 50 | Low permeability suspected |
Q. What computational methods predict target interactions and binding modes?
Methodology :
- Perform molecular docking with AutoDock Vina or Schrödinger, using homology models of BACE2 or similar targets ( ).
- Apply MD simulations (AMBER, GROMACS) to assess macrocycle flexibility and binding pocket compatibility ( ).
- Train QSAR models on analogs to correlate substituent effects (e.g., benzyl vs. phenylmethoxy groups) with activity ( ).
Computational Workflow :
Step 1: Homology modeling → Step 2: Docking → Step 3: Free energy calculations
Refer to Evidence 6 for ML-driven ligand design.
Q. How to optimize pharmacokinetic properties through structural modifications?
Methodology :
- Replace the N-(2-aminoethyl)carbamate group with prodrug motifs (e.g., tert-butyl esters) for delayed hydrolysis ( ).
- Adjust logP via substituent variation (e.g., phenylmethoxyphenyl → pyridinyl) to enhance blood-brain barrier penetration ( ).
- Validate modifications in rodent PK studies , tracking AUC, , and clearance rates ( ).
Structural Modifications Table :
| Modification | logP Change | AUC (0–24h) | Target Tissue |
|---|---|---|---|
| tert-butyl ester | +1.2 | 2.5× increase | Liver, Plasma |
| Pyridinyl substitution | -0.8 | 1.8× increase | Brain |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
